PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Description
PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen derivatives It is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyran rings
Properties
IUPAC Name |
propan-2-yl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)26-19(22)11-24-13-7-8-15-18(9-13)25-10-16(20(15)23)14-5-3-4-6-17(14)21/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDXYWHRPTMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene as a starting material.
The final step involves the esterification of the chromen derivative with isopropyl acetate under acidic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reactions. The use of automated systems for monitoring and controlling reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted chromen derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, while the acetate ester can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chromen-4-one derivatives: Similar in structure but may lack the chlorophenyl group or acetate ester.
Flavonoids: Natural compounds with a similar chromen ring system but different substituents.
Coumarins: Contain a similar fused ring structure but differ in their functional groups.
Uniqueness
PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of a chromen ring, chlorophenyl group, and acetate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Propan-2-yl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H17ClO5, with a molecular weight of 372.8 g/mol. The structure includes a chromenone core that is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClO5 |
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
Anticancer Activity
Research indicates that compounds with a chromenone backbone exhibit significant anticancer properties. A study focusing on similar chromenone derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.47 to 16.1 μM, indicating potent activity against tumor cells .
The mechanism of action for this compound likely involves the inhibition of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and other targets associated with cell proliferation and survival. The presence of the chlorophenyl group may enhance its binding affinity to these targets .
Anti-inflammatory Properties
In addition to anticancer effects, this compound may possess anti-inflammatory properties. Compounds containing a chromenone structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- MCF-7 Cell Line Study : A study evaluated the effectiveness of various chromenone derivatives against MCF-7 cells, finding that specific modifications to the chromenone structure significantly increased cytotoxicity .
- In Vivo Studies : Animal models treated with similar chromenone derivatives demonstrated reduced tumor growth and improved survival rates, supporting the in vitro findings regarding their anticancer potential .
Q & A
Synthesis and Structural Characterization
Basic: What synthetic routes are recommended for preparing this chromenone derivative, and how can reaction conditions be optimized? The compound can be synthesized via Kostanecki-Robinson acylation or Vilsmeier-Haack reactions to introduce functional groups onto the 4H-chromen-4-one core. Key steps include controlled temperature (e.g., 60–80°C) and pH adjustments to stabilize intermediates. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency, while purification via silica gel chromatography ensures high yields .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or electronic properties? Single-crystal X-ray diffraction using SHELXL (for refinement) and Mercury CSD (for visualization) enables precise determination of bond angles, torsion angles, and intermolecular interactions. For electronic structure analysis, Multiwfn calculates electrostatic potential maps and electron localization functions, critical for understanding reactivity .
Biological Activity and Mechanism
Basic: What assays are suitable for evaluating this compound’s kinase inhibition or antioxidant activity?
- Kinase inhibition : Use ATP-competitive binding assays (e.g., ROCK I/II inhibition) with IC50 determination via fluorescence polarization.
- Antioxidant activity : Employ DPPH radical scavenging assays or metal chelation studies.
Phenolic hydroxyl groups in the chromenone core are key to scavenging free radicals .
Advanced: How do structural modifications (e.g., chloro vs. bromo substituents) impact biological target specificity? Comparative studies show that 2-chlorophenyl substituents enhance AHR antagonism by increasing steric hindrance, while methoxy groups improve lipophilicity for membrane penetration. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like MAP kinase P38 .
Analytical and Computational Methods
Basic: Which spectroscopic techniques validate the compound’s purity and functional groups?
- NMR : ¹H/¹³C spectra confirm acetate and chromenone moieties (e.g., δ ~6.8–7.5 ppm for aromatic protons).
- IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) are diagnostic .
Advanced: How can topology analysis (e.g., QTAIM) elucidate non-covalent interactions in crystal packing? Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn identifies critical bond paths and electron density metrics (e.g., ρ(r) > 0.2 a.u. for hydrogen bonds), explaining stability in crystal lattices .
Data Contradictions and Reproducibility
Advanced: How to address discrepancies in reported IC50 values for kinase inhibition across studies? Variations arise from assay conditions (e.g., ATP concentration, pH). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) and validate via orthogonal methods like SPR (surface plasmon resonance) .
Comparative Studies and Analog Design
Basic: What structural analogs of this compound show promise for further research?
- Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate : Enhanced solubility due to the ethyl ester.
- Trifluoromethyl derivatives : Improved metabolic stability .
Advanced: Which computational tools predict ADMET properties for derivative prioritization? Use SwissADME for bioavailability predictions and Protox II for toxicity profiling. Substituents like trifluoromethyl reduce CYP450 metabolism, extending half-life .
Experimental Design for Mechanistic Studies
Advanced: How to design isotope-labeling experiments to track metabolic pathways? Incorporate ¹⁴C-labeled acetate during synthesis. Track metabolites via LC-MS/MS in hepatic microsome assays, identifying oxidative degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
